ethyl 4-{[(2Z)-6-(methylcarbamoyl)-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazinan-2-ylidene]amino}benzoate
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Overview
Description
ETHYL 4-({3-ALLYL-6-[(METHYLAMINO)CARBONYL]-4-OXO-1,3-THIAZINAN-2-YLIDEN}AMINO)BENZOATE is a complex organic compound with a unique structure that includes a thiazine ring, an allyl group, and a benzoate ester
Preparation Methods
The synthesis of ETHYL 4-({3-ALLYL-6-[(METHYLAMINO)CARBONYL]-4-OXO-1,3-THIAZINAN-2-YLIDEN}AMINO)BENZOATE typically involves multiple steps. One common method includes the reaction of 3-allyl-6-[(methylamino)carbonyl]-4-oxo-1,3-thiazine with ethyl 4-aminobenzoate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time .
Chemical Reactions Analysis
ETHYL 4-({3-ALLYL-6-[(METHYLAMINO)CARBONYL]-4-OXO-1,3-THIAZINAN-2-YLIDEN}AMINO)BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Condensation: Condensation reactions can occur with other compounds containing reactive functional groups, leading to the formation of larger molecules
Scientific Research Applications
ETHYL 4-({3-ALLYL-6-[(METHYLAMINO)CARBONYL]-4-OXO-1,3-THIAZINAN-2-YLIDEN}AMINO)BENZOATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of ETHYL 4-({3-ALLYL-6-[(METHYLAMINO)CARBONYL]-4-OXO-1,3-THIAZINAN-2-YLIDEN}AMINO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
ETHYL 4-({3-ALLYL-6-[(METHYLAMINO)CARBONYL]-4-OXO-1,3-THIAZINAN-2-YLIDEN}AMINO)BENZOATE can be compared with similar compounds such as:
4-Hydroxy-2-quinolones: These compounds have similar heterocyclic structures and are known for their biological activities.
Cyanoacetamides: These compounds are also used in the synthesis of biologically active molecules and have similar reactivity patterns.
Boron reagents: Used in Suzuki–Miyaura coupling reactions, these reagents share some synthetic applications with the compound .
Properties
Molecular Formula |
C18H21N3O4S |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
ethyl 4-[[6-(methylcarbamoyl)-4-oxo-3-prop-2-enyl-1,3-thiazinan-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C18H21N3O4S/c1-4-10-21-15(22)11-14(16(23)19-3)26-18(21)20-13-8-6-12(7-9-13)17(24)25-5-2/h4,6-9,14H,1,5,10-11H2,2-3H3,(H,19,23) |
InChI Key |
ZBOKXKGYZDWCEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)CC(S2)C(=O)NC)CC=C |
Origin of Product |
United States |
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